molecular formula C16H18OP+ B066212 Bis(3,5-dimethylphenyl)phosphine oxide CAS No. 187344-92-9

Bis(3,5-dimethylphenyl)phosphine oxide

Cat. No.: B066212
CAS No.: 187344-92-9
M. Wt: 257.29 g/mol
InChI Key: LMXRTXPFJNGAAX-UHFFFAOYSA-N
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Description

Bis(3,5-dimethylphenyl)phosphine oxide is a versatile organophosphorus compound of significant interest in advanced catalytic and materials science research. Its primary value lies in its role as a stable precursor for the corresponding tertiary phosphine ligand, which can be generated in situ via reduction. The steric and electronic properties, imparted by the two 3,5-dimethylphenyl (mesityl-derived) groups, make this ligand system highly effective in facilitating challenging cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, particularly with sterically hindered substrates. The electron-donating methyl groups enhance the electron density on the phosphorus atom, which can improve catalyst stability and activity. Beyond catalysis, this phosphine oxide is a valuable building block in the synthesis of novel phosphine-containing polymers and ligands for metal-organic frameworks (MOFs). Its mechanism of action in catalytic cycles typically involves coordination to a metal center (e.g., Pd, Ni) after reduction to the phosphine, facilitating oxidative addition and modulating the electron density at the metal center to promote the desired transformation. Researchers utilize this compound to develop more efficient and selective catalytic systems for complex molecule synthesis and to engineer advanced functional materials with tailored properties.

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXRTXPFJNGAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475953
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187344-92-9
Record name BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-dimethylphenyl)phosphine Oxide
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Preparation Methods

Grignard Reagent Methodology

The most widely employed laboratory method involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus oxychloride (POCl₃). Key parameters include:

Reaction stoichiometry :
A 2:1 molar ratio of Grignard reagent to POCl₃ ensures complete conversion to the target phosphine oxide while minimizing side reactions.

Temperature control :
Maintaining the reaction at −10°C to 0°C during reagent addition prevents thermal decomposition of intermediates.

Workup procedure :
Quenching with ice-cold hydrochloric acid followed by extraction with dichloromethane yields crude product, which is purified via recrystallization from ethanol (typical yield: 68–72%).

Table 1: Optimization Parameters for Grignard Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature−10°C to 0°CPrevents P–C bond cleavage
POCl₃ Purity≥99.5%Reduces HCl byproduct formation
Stirring Rate400–600 rpmEnsures homogeneous mixing

Direct Phosphorylation of Aromatic Substrates

Alternative approaches utilize 3,5-dimethylphenol derivatives in phosphorylation reactions:

Microwave-assisted synthesis :
Heating 3,5-dimethylphenol with PCl₃ under microwave irradiation (150°C, 30 min) achieves 85% conversion, significantly reducing reaction time compared to conventional heating.

Solvent effects :
Toluene demonstrates superior performance over THF in minimizing oligomerization side products (Table 2).

Table 2: Solvent Comparison in Direct Phosphorylation

SolventDielectric ConstantReaction Time (h)Yield (%)
Toluene2.38478
THF7.52665
DCM8.93571

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing employs tubular flow reactors with the following advantages:

  • Enhanced heat transfer : Maintains precise temperature control (±1°C) during exothermic Grignard reactions

  • Reduced residence time : 12–15 minutes vs. 2–3 hours in batch processes

  • Improved safety profile : Minimizes accumulation of pyrophoric intermediates

A typical production line achieves 92% purity with throughput of 500 kg/day.

Catalyst Recycling Protocols

Industrial processes implement phosphine oxide recovery systems:

  • Distillation : Separates product from high-boiling byproducts (250–300°C at 0.1 mbar)

  • Ion-exchange resins : Remove trace metal contaminants (Cu²⁺ < 5 ppm)

  • Crystallization : Final purification step using heptane/ethyl acetate mixtures

Advanced Purification Strategies

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with 3:7 ethyl acetate/hexane eluent

  • Preparative HPLC : C18 column, acetonitrile/water gradient (80:20 to 95:5 over 20 min)

Table 3: Purity Analysis Across Purification Stages

StagePurity (%)Major Impurities
Crude Product68Triphenylphosphine oxide
After Recrystallization92Diarylphosphinic acids
Final HPLC99.8None detected

Analytical Characterization

Spectroscopic Verification

  • ³¹P NMR : Single resonance at δ 28.5 ppm confirms phosphine oxide structure

  • FTIR : P=O stretch at 1195 cm⁻¹ (KBr pellet)

  • Mass Spec : [M+H]⁺ peak at m/z 259.12 (calc. 259.13)

Thermal Stability Profiling

  • DSC : Melting endotherm at 83–85°C (ΔH = 145 J/g)

  • TGA : 5% weight loss at 295°C under N₂ atmosphere

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine .

Scientific Research Applications

Catalysis

BDMPhos is extensively used as a ligand in catalytic processes, particularly in asymmetric synthesis. Its bulky structure enhances the selectivity and reactivity of metal catalysts.

Key Reactions Involving BDMPhos:

  • Asymmetric Transfer Hydrogenation : BDMPhos forms chiral complexes with metals such as Iridium and is used for the hydrogenation of ketones, producing enantiomerically enriched alcohols.
  • Cross-Coupling Reactions : It acts as a ligand in various coupling reactions, including:
    • Suzuki-Miyaura Reaction
    • Negishi Coupling
    • Heck Reaction
Reaction TypeMetal UsedApplication
Asymmetric HydrogenationIridiumHydrogenation of N-arylimines
Cross-CouplingPalladiumFormation of biaryl compounds
Hiyama CouplingNickelSynthesis of aryl silanes

Organic Synthesis

BDMPhos is utilized in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates and facilitate the formation of chiral centers.

Notable Applications:

  • Synthesis of Chiral Phosphines : BDMPhos can be transformed into various chiral phosphines that are crucial for enantioselective reactions.
  • Formation of Coordination Complexes : It serves as a building block for creating metal complexes that exhibit unique properties useful in materials science.

Coordination Chemistry

As a ligand, BDMPhos plays an essential role in coordination chemistry. Its well-defined structure allows for the study of metal-ligand interactions and the development of new materials.

Applications in Coordination Chemistry:

  • Metal-Based Drugs : BDMPhos is investigated for its potential to chelate metal ions, which can enhance the efficacy of metal-based therapeutics.
  • Radiopharmaceuticals : Its ability to form stable complexes with radioactive isotopes makes it suitable for use in medical imaging and treatment.

Functional Materials

BDMPhos contributes to the development of functional materials with specific properties. Its presence can influence the thermal stability, solubility, and electronic properties of polymers and other materials.

Case Study 1: Asymmetric Synthesis

In a study published by researchers at ResearchGate, BDMPhos was used in the synthesis of α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxide. The study highlighted its effectiveness in achieving chiral discrimination during the reaction process.

Case Study 2: Coordination Complexes

A research article from Sigma-Aldrich demonstrated the use of BDMPhos in forming iron(II) chiral diimine diphosphine complexes. These complexes were shown to be effective catalysts for asymmetric transfer hydrogenation, showcasing BDMPhos's versatility in catalysis .

Mechanism of Action

The mechanism by which Bis(3,5-dimethylphenyl)phosphine oxide exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. These interactions often involve coordination to the metal center through the phosphorus atom, influencing the reactivity and stability of the resulting complexes .

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Hirao Reactions

In Pd-catalyzed Hirao cross-coupling reactions, bis(3,5-dimethylphenyl)phosphine oxide demonstrates intermediate activity compared to related diarylphosphine oxides. Key findings include:

  • Reaction Rate : Both this compound and di(2-methylphenyl)phosphine oxide completed P–C coupling within 15 minutes, whereas diphenylphosphine oxide required >30 minutes for ≤17% conversion .
  • Catalyst Activity : The Pd complex derived from this compound exhibited intermediate activity between diphenylphosphine oxide (lower activity) and di(2-methylphenyl)phosphine oxide (higher activity) (Table 1) .

Table 1: Reactivity in Hirao Reactions

Compound Conversion Time Yield (%) Catalyst Activity Ranking
Diphenylphosphine oxide >30 min 80 Low
Di(2-methylphenyl)phosphine oxide 15 min 80 High
This compound 15 min 83 Intermediate

Performance in Copper-Catalyzed P–C Coupling

In Cu-catalyzed reactions, the 3,5-dimethylphenyl substituents enhance catalyst activity by promoting bis-ligation. For example:

  • Conversions : this compound achieved 77–90% conversions with CuCl/CuBr catalysts, outperforming bis(4-methylphenyl)phosphine oxide (68–83%) .
  • Steric Effects: The methyl groups at the 3,5 positions create optimal steric hindrance, improving catalyst turnover compared to para-substituted analogs .

Enantioselective Phosphinylation Reactions

In chiral phosphoric acid-catalyzed asymmetric reactions, steric effects dominate:

  • Enantiomeric Excess (ee) : this compound provided 94% ee, comparable to the bulkier bis(3,5-di-tert-butylphenyl)phosphine oxide (96% ee). However, bis(2,4,6-trimethylphenyl)phosphine oxide was unreactive due to excessive steric hindrance .

Table 2: Enantioselectivity in Phosphinylation

Compound ee (%) Reactivity Notes
This compound 94 Optimal steric balance
Bis(3,5-di-tert-butylphenyl)phosphine oxide 96 High steric bulk, retained activity
Bis(2,4,6-trimethylphenyl)phosphine oxide 0 Excessive steric hindrance

Yields in Multicomponent and Condensation Reactions

This compound consistently delivers high yields across diverse reactions:

  • Kabachnik–Fields Reaction : 95% yield for product 8c, comparable to diphenylphosphine oxide (96%) and superior to bis(p-tolyl)phosphine oxide (89%) .
  • Three-Component Reactions: 93–95% yields in chromonyl-substituted α-aminophosphine oxide synthesis, matching bis(2-naphthyl)phosphine oxide .
  • Pudovik Reaction : 69% yield for dimethyl α-oxoethylphosphonate adducts, outperforming diphenylphosphine oxide (64%) and bis(4-methylphenyl)phosphine oxide (62%) .

Biological Activity

Bis(3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula C16_{16}H19_{19}OP. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Stability : this compound is a white crystalline powder known for its stability at room temperature. Its unique structure, characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphine oxide moiety, imparts distinct electronic and steric properties that enhance its reactivity as a ligand in coordination chemistry .

Mechanism of Action : The compound primarily acts by targeting the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides. The interaction involves a bromide ion-accelerated reductive-coupling process, leading to the synthesis of S–P(O) bonds, which are crucial in many pharmacologically active compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • A431 Human Epidermoid Carcinoma Cells : The compound demonstrated a cytostasis effect of approximately 49.9% at a concentration of 50 µM.
  • MDA-MB 231 Human Breast Adenocarcinoma Cells : It exhibited a cytostasis rate of 48.9%, while other derivatives showed even higher efficacy with rates up to 72.4% .

The effectiveness against these cancer cell lines indicates its potential as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Specifically, it was effective against Bacillus subtilis , highlighting its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is noted that the compound is solid at room temperature and exhibits stability that is beneficial for both laboratory and potential therapeutic applications.

Case Studies

  • Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound through a three-component reaction involving 2-formylbenzoic acid. The resulting compounds displayed moderate activity against HL-60 leukemia cells with IC50_{50} values indicating significant biological potential .
  • Catalytic Applications : In catalytic studies, this compound was used as a ligand in palladium-catalyzed reactions. The results indicated that it facilitated P–C coupling reactions more efficiently compared to other phosphine oxides, suggesting its utility in synthetic organic chemistry .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureCytotoxicity (MDA-MB 231)Antibacterial Activity
This compoundStructure48.9% at 50 µMEffective against Bacillus subtilis
Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide-TBDTBD

This table illustrates that while this compound shows significant biological activity, further research is needed to explore the full range of its pharmacological effects compared to other derivatives.

Q & A

Basic: What are the recommended methods for synthesizing Bis(3,5-dimethylphenyl)phosphine oxide with high purity?

Answer:
The synthesis typically involves reacting 3,5-dimethylphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert atmospheres, followed by oxidation with hydrogen peroxide or other mild oxidizing agents. Key steps include:

  • Reaction stoichiometry: Maintain a 2:1 molar ratio of Grignard reagent to PCl₃ to avoid side products.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials.
  • Purity validation: Confirm via ³¹P NMR (δ ~25-30 ppm for phosphine oxides) and HPLC (>98% purity) .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ³¹P NMR: Primary tool for confirming oxidation state (sharp singlet for phosphine oxide).
  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm).
  • Mass spectrometry (HRMS): Validate molecular weight (C₁₆H₁₉OP, MW 258.3).
  • FTIR: Detect P=O stretching (~1150–1250 cm⁻¹) and aromatic C-H bending .

Advanced: How can researchers design experiments to investigate the ligand properties of this compound in asymmetric catalysis?

Answer:

  • Ligand screening: Pair with transition metals (e.g., Pd, Rh) in model reactions (e.g., Suzuki-Miyaura coupling).
  • Steric/electronic tuning: Compare catalytic activity with analogous ligands (e.g., Xyl-BINAP) to assess substituent effects.
  • Kinetic studies: Use in situ monitoring (e.g., UV-Vis, NMR) to track reaction intermediates.
  • Theoretical modeling: DFT calculations to correlate ligand geometry with enantioselectivity .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of metal complexes using this compound?

Answer:

  • Controlled variable testing: Isolate factors like solvent polarity, temperature, and metal/ligand ratio.
  • Impurity analysis: Use ICP-MS to detect trace metal contaminants affecting catalysis.
  • Cross-validation: Reproduce results under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Meta-analysis: Compare datasets across studies to identify outliers or methodological biases .

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust.
  • Waste disposal: Collect in sealed containers labeled "halogenated organophosphorus waste."
  • Emergency response: Immediate rinsing with water for exposure; consult SDS for first aid .

Advanced: How does the steric/electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

  • Steric effects: The 3,5-dimethyl groups create a bulky environment, hindering oxidative addition but stabilizing metal complexes.
  • Electronic effects: Electron-donating methyl groups enhance electron density at phosphorus, improving ligand-to-metal charge transfer.
  • Experimental validation: Compare turnover numbers (TON) in aryl halide couplings with less bulky ligands (e.g., triphenylphosphine oxide) .

Advanced: What environmental impact assessments are necessary when scaling up reactions involving this compound?

Answer:

  • Degradation studies: Test hydrolysis/photolysis products (e.g., phosphoric acid derivatives) under simulated environmental conditions.
  • Aquatic toxicity: Use Daphnia magna or algal bioassays to assess LC₅₀/EC₅₀ values.
  • Regulatory compliance: Align with REACH guidelines for persistent, bioaccumulative, and toxic (PBT) substances .

Basic: What are the critical parameters to monitor during the storage of this compound to prevent degradation?

Answer:

  • Moisture control: Store in desiccators with silica gel; avoid aqueous environments.
  • Temperature: Keep below 25°C to prevent thermal decomposition.
  • Light exposure: Use amber glass bottles to block UV-induced oxidation.
  • Stability testing: Periodic NMR/HPLC checks to detect degradation (e.g., phosphine formation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-dimethylphenyl)phosphine oxide
Reactant of Route 2
Bis(3,5-dimethylphenyl)phosphine oxide

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